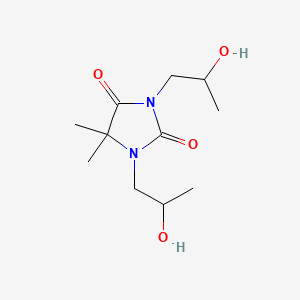

1,3-Bis(2-hydroxypropyl)-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8689819

Key on ui cas rn:

29810-24-0

M. Wt: 244.29 g/mol

InChI Key: FQCOFQIGUJZEJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04161594

Procedure details

A mixture of 217 g of 5,5-dimethylhydantoin (1.695 mols) 3.61 g of lithium chloride (5 mol per cent) and 560 ml of dimethylformamide is stirred at 50° C. 230 g. of propene oxide (propylene oxide) (3.955 mols) are added dropwise to the clear solution over the course of 4 hours, at 50°-55° C. The reaction is slightly exothermic. After the dropwise addition, the temperature is slowly raised to 90° C. After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum and thereafter the product is dried to constant weight at 100° C. and 0.1 mm Hg. 415 g of a pale yellow highly viscous oil (100 % of theory) are obtained. The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.: 386.0 yield of pure material (93.5 % of theory). On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin solidifies to give white crystals of melting point 65°-67° C. The elementary analysis shows 11.81 % N (calculated, 11.47 % N), and the molecular weight was determined by vapour pressure osmometry to be 247 (theory 244). The infrared spectrum shows the absence of N--H-- amide frequencies at 3.1 to 3.2 μ and the presence of C--OH frequencies at 2.90 μ.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Cl-].[Li+].[CH2:12]1[O:15][CH:13]1[CH3:14]>CN(C)C=O>[OH:15][CH:13]([CH3:12])[CH2:14][N:6]1[C:2]([CH3:9])([CH3:1])[C:3](=[O:8])[N:4]([CH2:12][CH:13]([OH:15])[CH3:14])[C:5]1=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

217 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(NC(N1)=O)=O)C

|

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Li+]

|

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

3.955 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred at 50° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is slowly raised to 90° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is dried to constant weight at 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

415 g of a pale yellow highly viscous oil (100 % of theory) are obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give white crystals of melting point 65°-67° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(CN1C(=O)N(C(=O)C1(C)C)CC(C)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |